molecular formula C8H8ClNO2 B6161147 1-(3-chloro-2-methoxypyridin-4-yl)ethan-1-one CAS No. 1256791-31-7

1-(3-chloro-2-methoxypyridin-4-yl)ethan-1-one

Cat. No.: B6161147
CAS No.: 1256791-31-7
M. Wt: 185.6
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Description

1-(3-Chloro-2-methoxypyridin-4-yl)ethan-1-one is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the third position and a methoxy group at the second position of the pyridine ring, with an ethanone group attached to the fourth position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Properties

CAS No.

1256791-31-7

Molecular Formula

C8H8ClNO2

Molecular Weight

185.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-2-methoxypyridin-4-yl)ethan-1-one typically involves the chlorination and methoxylation of pyridine derivatives. One common method includes the reaction of 3-chloro-2-methoxypyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-methoxypyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as ammonia or primary amines are used under basic conditions.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: 1-(3-chloro-2-methoxypyridin-4-yl)ethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-2-methoxypyridin-4-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methoxypyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The chloro and methoxy groups on the pyridine ring enhance its binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

  • 4-Chloro-3-methoxy-2-methylpyridine
  • 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
  • 1-(3-chloropyridin-2-yl)ethan-1-amine

Uniqueness: 1-(3-Chloro-2-methoxypyridin-4-yl)ethan-1-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups in specific positions enhances its reactivity and potential for diverse applications.

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